2-Bromoethyl acetate

Catalog No.
S661228
CAS No.
927-68-4
M.F
C4H7BrO2
M. Wt
167 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoethyl acetate

CAS Number

927-68-4

Product Name

2-Bromoethyl acetate

IUPAC Name

2-bromoethyl acetate

Molecular Formula

C4H7BrO2

Molecular Weight

167 g/mol

InChI

InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3

InChI Key

RGHQKFQZGLKBCF-UHFFFAOYSA-N

SMILES

CC(=O)OCCBr

Synonyms

1-Acetoxy-2-bromoethane; 1-Bromo-2-acetoxyethane; 2-Acetoxyethyl Bromide; 2-Bromoethanol Acetate; Acetic Acid 2-Bromoethyl Ester; NSC 7079

Canonical SMILES

CC(=O)OCCBr

Primary Application: Alkylating Agent in Organic Synthesis

The primary application of 2-Bromoethyl acetate in scientific research lies in its use as an alkylating agent within organic synthesis. This means it can introduce an "alkyl" group (a carbon chain) onto other molecules. An example of its use as an alkylating agent is in the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine, which are natural products found in certain plants [].

It's important to note that 2-Bromoethyl acetate is considered a reactive intermediate, meaning it readily participates in chemical reactions. This reactivity makes it useful in various synthetic transformations, but also necessitates careful handling due to its potential hazards.

Other Potential Applications

While less prevalent than its use as an alkylating agent, 2-Bromoethyl acetate may find application in other areas of scientific research, such as:

  • Development of new materials: Its reactive nature could be explored for the creation of novel materials with specific properties.
  • Study of reaction mechanisms: Due to its well-defined reactivity, it might serve as a model compound to investigate the mechanisms of different chemical reactions.

2-Bromoethyl acetate is an organic compound with the chemical formula C₄H₇BrO₂. It is a colorless liquid that possesses a distinctive odor and is used primarily in organic synthesis. The compound features a bromoethyl group attached to an acetate functional group, making it a versatile reagent in various

  • Nucleophilic Substitution: The presence of the bromine atom makes 2-bromoethyl acetate susceptible to nucleophilic attack, where nucleophiles can replace the bromine atom. This reaction is commonly utilized in the synthesis of more complex organic molecules.
  • Esterification: It can undergo esterification reactions with alcohols, leading to the formation of larger esters.
  • Alkylation Reactions: 2-Bromoethyl acetate serves as an alkylating agent, particularly in the synthesis of β-hydroxy esters through reactions with carbonyl compounds.

The reactivity of 2-bromoethyl acetate allows for its use in various synthetic pathways, contributing to its significance in organic chemistry.

The synthesis of 2-bromoethyl acetate can be achieved through several methods:

  • Reaction of Ethylene Glycol with Hydrogen Bromide and Acetic Acid: This method involves reacting ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid. The process can be optimized by continuously removing water formed during the reaction as an azeotrope with a suitable solvent such as toluene. This method yields high purity 2-bromoethyl acetate by minimizing side reactions .
  • Direct Halogenation: Another method involves the direct halogenation of ethyl acetate using bromine or phosphorus tribromide under controlled conditions.
  • Acylation Reactions: 2-Bromoethyl acetate can also be synthesized through acylation reactions involving bromoethanol and acetic anhydride.

2-Bromoethyl acetate finds utility in various fields:

  • Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Alkylating Agent: Due to its reactivity, it serves as an alkylating agent in synthetic organic chemistry.
  • Laboratory Research: It is often employed in laboratory settings for research purposes due to its versatile reactivity profile.

Several compounds share structural similarities with 2-bromoethyl acetate, including:

Compound NameFormulaNotable Properties
Ethyl bromoacetateC₄H₇BrO₂Lachrymator; used in chemical warfare; toxic
BromoethanolC₂H₅BrOUsed as a solvent; reactive alcohol
Ethyl chloroacetateC₄H₇ClO₂Similar reactivity; used for alkylation reactions
Propyl bromoacetateC₅H₉BrO₂Longer alkyl chain; used in similar applications

Uniqueness of 2-Bromoethyl Acetate: Compared to these similar compounds, 2-bromoethyl acetate's unique combination of both bromo and acetate functionalities allows for diverse applications in organic synthesis that may not be achievable with other halogenated esters. Its ability to serve as both a reactive intermediate and an alkylating agent distinguishes it within this class of compounds.

XLogP3

0.9

UNII

NRZ256O7QB

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

927-68-4

Wikipedia

1-acetoxy-2-bromoethane

General Manufacturing Information

Ethanol, 2-bromo-, 1-acetate: INACTIVE

Dates

Modify: 2023-08-15

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